molecular formula C10H13N3O2 B584237 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 CAS No. 1346600-19-8

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6

Cat. No. B584237
CAS RN: 1346600-19-8
M. Wt: 213.187
InChI Key: FLAQQSHRLBFIEZ-NXGVJODUSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone, also known as NNK, is a nitrosamine that is commonly found in tobacco smoke . It is a potent carcinogen and has been linked to the development of lung cancer .


Molecular Structure Analysis

The molecular structure of NNK is characterized by a pyridyl group attached to a butanone moiety, which is further substituted with a methylnitrosamino group . The empirical formula is C10H13N3O2 and the molecular weight is 207.23 .


Physical And Chemical Properties Analysis

NNK is a liquid at room temperature and is soluble in methanol . Other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved papers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the reaction of 13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone with appropriate reagents to obtain the desired product.", "Starting Materials": [ "13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone", "Appropriate reagents" ], "Reaction": [ "The reaction starts with the addition of an appropriate reducing agent to the 13C6-labeled 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone.", "This is followed by the addition of a suitable acid to the reaction mixture to protonate the nitroso group and facilitate the formation of the desired product.", "The reaction mixture is then heated to a suitable temperature to facilitate the reaction.", "After completion of the reaction, the product is purified by appropriate methods to obtain 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6." ] }

CAS RN

1346600-19-8

Molecular Formula

C10H13N3O2

Molecular Weight

213.187

IUPAC Name

N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)nitrous amide

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1

InChI Key

FLAQQSHRLBFIEZ-NXGVJODUSA-N

SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O

synonyms

4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6;  NNK-13C6 ; 

Origin of Product

United States

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